molecular formula C6H13ClN2O B2867443 3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride CAS No. 2418674-93-6

3-(Aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride

Cat. No.: B2867443
CAS No.: 2418674-93-6
M. Wt: 164.63
InChI Key: MBFDZRLLRXFXAB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of an aminomethyl group attached to the third carbon of a pyrrolidinone ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions to form the pyrrolidinone ring.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride often involve large-scale batch or continuous processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amine derivatives

    Substitution: Substituted pyrrolidinones

    Hydrolysis: Carboxylic acids and amines

Scientific Research Applications

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This compound may also influence cellular pathways by altering the conformation and function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pyrrolidin-2-one
  • 3-Methylpyrrolidin-2-one
  • 3-(Aminomethyl)-5-methylhexanoic acid

Uniqueness

3-(Aminomethyl)-3-methylpyrrolidin-2-one hydrochloride is unique due to the presence of both the aminomethyl and methyl groups on the pyrrolidinone ring. This structural feature imparts distinct physicochemical properties, such as solubility and reactivity, making it a valuable compound for various applications. Its hydrochloride salt form further enhances its solubility and stability, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(aminomethyl)-3-methylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(4-7)2-3-8-5(6)9;/h2-4,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFDZRLLRXFXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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